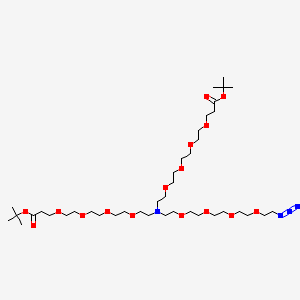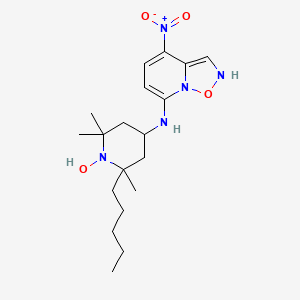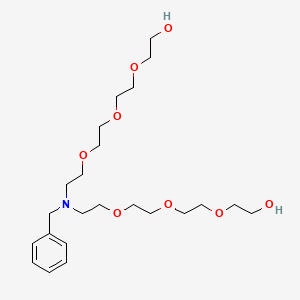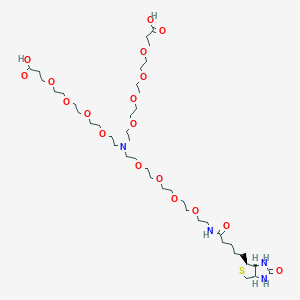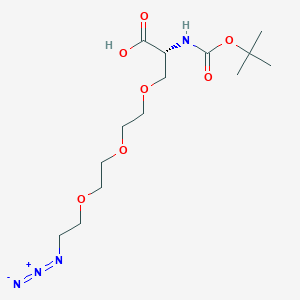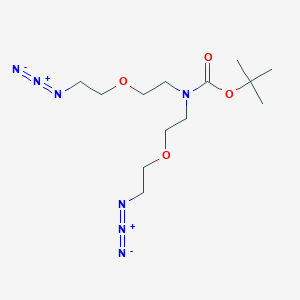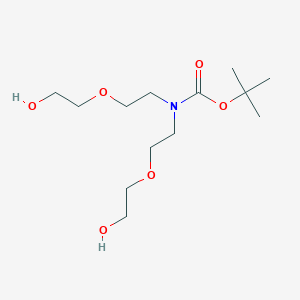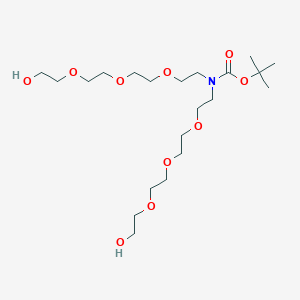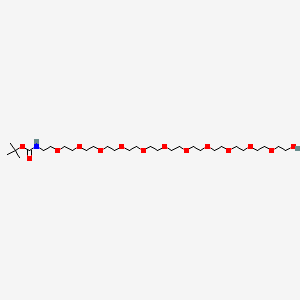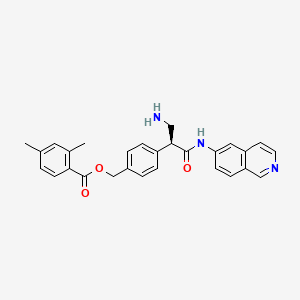
Netarsudil
Übersicht
Beschreibung
Netarsudil ist ein Medikament, das hauptsächlich zur Behandlung von Glaukom und okulärer Hypertension eingesetzt wird. Es wird unter Markennamen wie Rhopressa und Rhokiinsa vermarktet. This compound wirkt, indem es das Enzym Rho-Kinase hemmt, wodurch der Abfluss des Kammerwassers durch das Trabekelwerk erhöht wird und so der Augeninnendruck gesenkt wird .
Wissenschaftliche Forschungsanwendungen
Netarsudil hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung der Enzyminhibition und Reaktionsmechanismen.
Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Hauptsächlich zur Senkung des Augeninnendrucks bei Patienten mit Glaukom oder okulärer Hypertension.
Industrie: Verwendet bei der Entwicklung neuer Arzneimittel und als Referenzstandard in der analytischen Chemie.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym Rho-Kinase hemmt. Diese Hemmung führt zu einem erhöhten Abfluss des Kammerwassers durch das Trabekelwerk und senkt so den Augeninnendruck. Zusätzlich hemmt this compound den Noradrenalin-Transporter, was zu seinen druckmindernden Wirkungen beiträgt .
Wirkmechanismus
Mode of Action
Netarsudil acts as an inhibitor to both Rho kinase and the norepinephrine transporter . By inhibiting Rho kinase, this compound reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the trabecular meshwork ™ and Schlemm’s canal (SC) cells . The inhibition of the norepinephrine transporter by this compound is also a significant part of its mode of action .
Biochemical Pathways
This compound specifically targets the conventional trabecular pathway of aqueous humour outflow . This is in contrast to many other glaucoma medications that affect the unconventional uveoscleral pathway through mechanisms like protaglandin F2-alpha analog .
Pharmacokinetics
After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . The elimination half-life of this compound is approximately 16-17 hours , and the duration of action is at least 24 hours .
Result of Action
The primary result of this compound’s action is the reduction of intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension . This is achieved by increasing the outflow of aqueous humor through the trabecular meshwork . Lowering high pressure inside the eye can help prevent loss of vision or blindness .
Action Environment
The action of this compound is influenced by the environment within the eye. The drug is applied topically as eye drops, and its effectiveness can be influenced by factors such as the patient’s tear production, blink rate, and the health of the cornea. It’s also worth noting that the drug’s action and efficacy may be influenced by other medications the patient is using, especially other eye drops. Therefore, it’s recommended to apply other eye drops at least five minutes before or after this compound .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Netarsudil interacts with the enzyme rho kinase and norepinephrine transporters found in the conventional trabecular pathway . It acts as an inhibitor to these biomolecules, thereby affecting the outflow of aqueous humour .
Cellular Effects
This compound has been shown to have effects on trabecular meshwork ™ cells. It disrupts actin stress fibers and focal adhesions in TM cells . It also blocks the profibrotic effects of transforming growth factor-β2 in primary human TM cells .
Molecular Mechanism
The mechanism of action of this compound is not entirely clear. It inhibits the enzyme rho kinase, which appears to increase outflow of aqueous humor through the trabecular meshwork, and also to reduce pressure in the veins of the episcleral layer . The drug also inhibits the norepinephrine transporter .
Temporal Effects in Laboratory Settings
In a clinical trial, this compound demonstrated significant short-term effects on episcleral vein diameter as early as 1 hour after instillation . It also increased the velocity of erythrocytes, suggestive of increased episcleral vein flow rates .
Dosage Effects in Animal Models
This compound has shown to produce large and durable intraocular pressure (IOP) reductions in animal models, such as rabbits and monkeys . These effects were observed to be sustained for at least 24 hours after once daily dosing .
Metabolic Pathways
The systemic exposure of this compound and its active metabolite, AR-13503, after topical ocular administration of this compound ophthalmic solution 0.02% once daily for eight days in 18 healthy subjects demonstrated no quantifiable plasma concentrations of this compound .
Transport and Distribution
After instillation into the eye, this compound is cleaved by esterases in the cornea to AR-13503, which is the active metabolite . Concentrations reached in the blood plasma are so low that they are generally not detectable .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Netarsudil wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese beginnt mit der Herstellung der Kernstruktur, die die Bildung eines Benzolrings beinhaltet, der mit verschiedenen funktionellen Gruppen substituiert ist. Die wichtigsten Schritte umfassen:
Bildung des Benzolrings: Der erste Schritt beinhaltet die Bildung eines Benzolrings mit spezifischen Substituenten. Dies wird typischerweise durch Friedel-Crafts-Alkylierungs- oder -Acylierungsreaktionen erreicht.
Einführung von funktionellen Gruppen: Verschiedene funktionelle Gruppen wie Amino-, Hydroxyl- und Estergruppen werden durch Substitutionsreaktionen eingeführt. Diese Reaktionen erfordern oft spezifische Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Endmontage: Der letzte Schritt beinhaltet die Kupplung der Kernstruktur mit anderen Molekülfragmenten, um das vollständige this compound-Molekül zu bilden. Dieser Schritt kann Kondensationsreaktionen beinhalten und erfordert eine präzise Kontrolle der Reaktionsbedingungen, um Nebenreaktionen zu vermeiden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet:
Batch-Verarbeitung: Große Mengen an Reaktanten werden in Reaktoren gemischt, und die Reaktionen werden unter kontrollierten Bedingungen durchgeführt.
Reinigung: Das Rohprodukt wird mithilfe von Techniken wie Kristallisation, Destillation und Chromatographie gereinigt, um hochreines this compound zu erhalten.
Qualitätskontrolle: Das Endprodukt wird strengen Qualitätskontrolltests unterzogen, um sicherzustellen, dass es die für den pharmazeutischen Einsatz erforderlichen Spezifikationen erfüllt.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Netarsudil unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln. Reduktionsmittel wie Natriumborhydrid werden üblicherweise verwendet.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird. Diese Reaktionen erfordern oft spezifische Katalysatoren und Bedingungen.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.
Substitution: Katalysatoren wie Palladium auf Kohlenstoff und spezifische Lösungsmittel wie Dichlormethan.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Netarsudil ist im Vergleich zu anderen Glaukommedikamenten aufgrund seines dualen Wirkmechanismus einzigartig. Zu ähnlichen Verbindungen gehören:
Latanoprost: Ein Prostaglandinanalog, das den uveoskleralen Abfluss erhöht.
Timolol: Ein Betablocker, der die Kammerwasserproduktion reduziert.
Brimonidin: Ein Alpha-Agonist, der die Kammerwasserproduktion reduziert und den uveoskleralen Abfluss erhöht.
Die Fähigkeit von this compound, sowohl Rho-Kinase als auch Noradrenalin-Transporter anzugreifen, unterscheidet es von diesen anderen Medikamenten und bietet einen neuartigen Ansatz zur Behandlung von Glaukom .
Eigenschaften
IUPAC Name |
[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl]methyl 2,4-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-18-3-10-25(19(2)13-18)28(33)34-17-20-4-6-21(7-5-20)26(15-29)27(32)31-24-9-8-23-16-30-12-11-22(23)14-24/h3-14,16,26H,15,17,29H2,1-2H3,(H,31,32)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURRXQUGYQRVML-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)C(CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)OCC2=CC=C(C=C2)[C@@H](CN)C(=O)NC3=CC4=C(C=C3)C=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001027774 | |
| Record name | Netarsudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The medical condition glaucoma is a leading cause of progressive visual impairment and blindness across the world with primary open-angle glaucoma (POAG) being the major type of glaucoma. Elevated intraocular pressure (IOP) resulting from increased resistance to aqueous humor outflow is considered a major risk for the development and progression of POAG, but various clinical studies have demonstrated that the reduction and tight control of IOP can delay or prevent POAG and the vision loss associated with it. Ordinary physiological IOP results from aqueous humor produced by the ocular ciliary body and its outflow through two main outflow pathways: the conventional (trabecular) and the unconventional (uveoscleral) pathways. Under ordinary physiological conditions, diagnostic tracers have shown that the conventional trabecular pathway accounts for up to 90% of aqueous humor outflow. Through this pathway, aqueous humor drains from the anterior chamber sequentially through the uveal and corneoscleral meshwork beams, juxtacanalicular connective tissue (JCT) region, and inner wall (IW) endothelial cells of Schlemm's canal (SC) until finally entering the lumen of SC. From there aqueous humor drains into the collector channels, intravascular plexus, epscleral veins, and finally into the blood circulation. In glaucomatous eyes, elevated IOP is the result of abnormally increased resistance to aqueous outflow in the conventional trabecular pathway due to apparent increases in the contractile tone and stiffness of the trabecular pathway meshwork (TM), changes in extracellular matrix composition, and/or a decrease in the conductance of the IW endothelial cells of SC. Subsequently, as a rho kinase inhibitor, the novelty of netarsudil lies in its ability or specificity to apply its mechanism of action directly and specifically at the diseased TM of the conventional trabecular outflow pathway. In particular, rho kinases are serine/threonine kinases that function as important downstream effectors of Rho GTPase. Such activity in the TM and SC drives actomysin contraction, promotes extracellular matrix production, and increases cell stiffness. Acting as an inhibitor of rho kinase, netarsudil consequently reduces cell contraction, decreases the expression of fibrosis-related proteins, and reduces cell stiffness in the TM and SC cells. As a result, netarsudil has been able to demonstrate increases in trabecular outflow facility, increases in the effective filtration area of the TM, cause expansion of the TM tissue, and dilate episcleral veins. Furthermore, netarsudil is also believed to possess inhibitory action against the norepinephrine transporter (NET). Such inhibition of the NET prevents reuptake of norepinephrine at noradrenergic synapses, which results in an increase in the strength and duration of endogenous norepinephrine signaling. As a consequence of this enhanced signaling, norepinephrine-induced vasoconstriction that can reduce blood flow to the ciliary body may subsequently be responsible for a mechanism in which the formation of aqueous humor may be delayed, prolonged, or reduced as well. | |
| Record name | Netarsudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1254032-66-0 | |
| Record name | [4-[(1S)-1-(Aminomethyl)-2-(6-isoquinolinylamino)-2-oxoethyl]phenyl]methyl 2,4-dimethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1254032-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Netarsudil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254032660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Netarsudil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13931 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Netarsudil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001027774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NETARSUDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6I5QDT7QI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


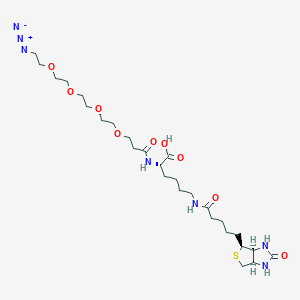
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B609454.png)
